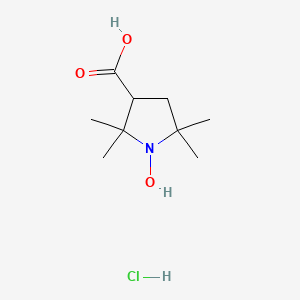
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyproheptadine hydrochloride is synthesized through a multi-step processThe final step involves the formation of the hydrochloride salt .
Industrial Production Methods
In industrial settings, cyproheptadine hydrochloride is produced using large-scale chemical synthesis techniques. The process involves the use of various reagents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyproheptadine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The cycloheptene ring can be oxidized to form various degradation products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Potassium iodate in sulfuric acid medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Bromophenol blue in an acidic buffer.
Major Products Formed
Oxidation: 10,11-dihydroxy-dibenzosuberone.
Reduction: Various reduced derivatives of the cycloheptene ring.
Substitution: Ion-pair complexes with bromophenol blue.
Scientific Research Applications
Cyproheptadine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on cellular processes and neurotransmitter systems.
Medicine: Used to treat allergic reactions, migraines, and serotonin syndrome.
Industry: Employed in the production of pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
Cyproheptadine hydrochloride exerts its effects by acting as a competitive antagonist of both serotonin and histamine receptors . It competes with free histamine and serotonin for binding at their respective receptors, thereby inhibiting their physiological effects. This mechanism is responsible for its antihistamine and antiserotonin properties .
Comparison with Similar Compounds
Similar Compounds
Chlorpheniramine: Another first-generation antihistamine with similar properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
Promethazine: An antihistamine with additional antiemetic properties.
Uniqueness
Cyproheptadine hydrochloride is unique due to its combined antihistamine, anticholinergic, and antiserotonergic properties. This combination makes it effective in treating a wide range of conditions, including allergic reactions, migraines, and serotonin syndrome .
Properties
IUPAC Name |
1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-8(2)5-6(7(11)12)9(3,4)10(8)13;/h6,13H,5H2,1-4H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGKGFETXUASF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


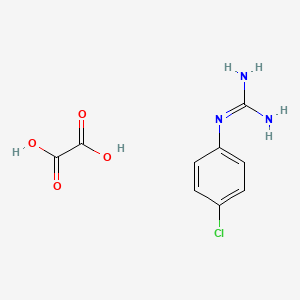
![3-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1487721.png)
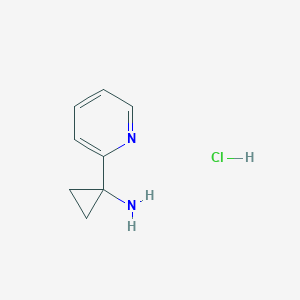


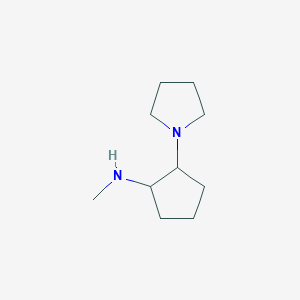
![5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1487731.png)


![3-[(2-Methylpropane-2-sulfinyl)methyl]aniline](/img/structure/B1487735.png)

![2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid](/img/structure/B1487739.png)
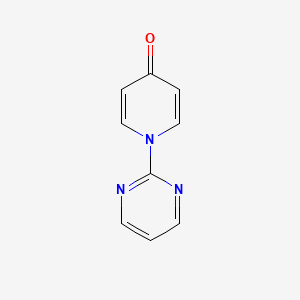
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1487741.png)
